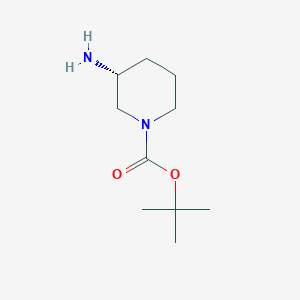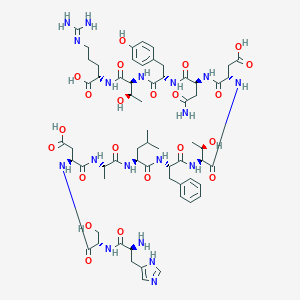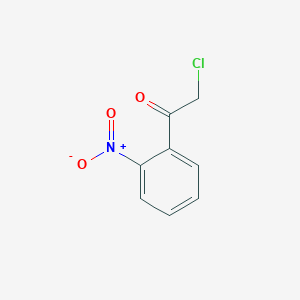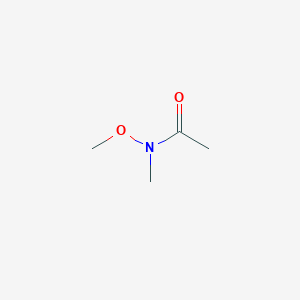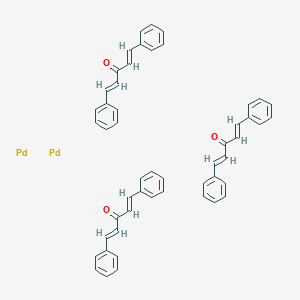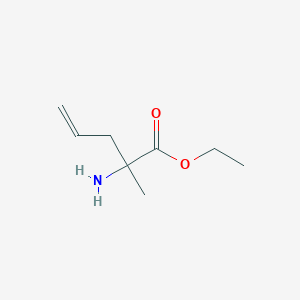
Ethyl 2-amino-2-methylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-methylpent-4-enoate (EAMP) is a chemical compound used in scientific research for its unique properties and potential applications. EAMP is a derivative of the amino acid leucine and is structurally similar to the neurotransmitter GABA (gamma-aminobutyric acid). EAMP has been shown to have a range of biochemical and physiological effects, making it a promising compound for future research.
Mecanismo De Acción
Ethyl 2-amino-2-methylpent-4-enoate is thought to act as a modulator of GABAergic neurotransmission, which plays a key role in the regulation of neuronal excitability. Ethyl 2-amino-2-methylpent-4-enoate has been shown to enhance the release of GABA from neurons and to increase the activity of GABA receptors. These effects may contribute to the anticonvulsant and neuroprotective properties of Ethyl 2-amino-2-methylpent-4-enoate.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-amino-2-methylpent-4-enoate has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels and the regulation of neurotransmitter release. Ethyl 2-amino-2-methylpent-4-enoate has been shown to enhance the release of GABA from neurons and to increase the activity of GABA receptors. These effects may contribute to the anticonvulsant and neuroprotective properties of Ethyl 2-amino-2-methylpent-4-enoate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-amino-2-methylpent-4-enoate in laboratory experiments is its relatively low cost and ease of synthesis. Ethyl 2-amino-2-methylpent-4-enoate can also be easily modified to create new derivatives with potentially improved properties. However, one limitation of using Ethyl 2-amino-2-methylpent-4-enoate in laboratory experiments is its limited availability, as it is not widely used or commercially available.
Direcciones Futuras
There are many potential future directions for research on Ethyl 2-amino-2-methylpent-4-enoate and its derivatives. One area of interest is the development of new drugs based on Ethyl 2-amino-2-methylpent-4-enoate that could be used to treat neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is the investigation of the potential role of Ethyl 2-amino-2-methylpent-4-enoate in the regulation of ion channels and the modulation of neuronal excitability. Further research is also needed to fully understand the biochemical and physiological effects of Ethyl 2-amino-2-methylpent-4-enoate and its derivatives.
Métodos De Síntesis
Ethyl 2-amino-2-methylpent-4-enoate can be synthesized using a variety of methods, including the reaction of ethyl 2-bromo-2-methylpent-4-enoate with ammonia or the reduction of ethyl 2-cyano-2-methylpent-4-enoate with hydrogen gas. The synthesis of Ethyl 2-amino-2-methylpent-4-enoate is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-methylpent-4-enoate has been used in a variety of scientific research applications, including studies on the mechanisms of neurotransmitter release and the regulation of ion channels. Ethyl 2-amino-2-methylpent-4-enoate has also been investigated as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 2-amino-2-methylpent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-6-8(3,9)7(10)11-5-2/h4H,1,5-6,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIUKIJCRAXHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC=C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-methylpent-4-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


